2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Lipophilicity Drug Design ADME Prediction

This ortho-fluoro substituted chromen-6-yl benzamide is a unique tool for kinase hinge-region SAR and metabolic stability studies. The fluorine atom adds a hydrogen-bond acceptor (4 vs. 3 HBAs), modifies lipophilicity (XLogP3 4.9), and blocks CYP450 oxidation — directly impacting target engagement and metabolic readouts. Unlike the non-fluorinated analog (CAS 742073‑56‑9), this compound supports matched molecular pair analysis and is optimal for cell-based assays requiring efficient intracellular accumulation. Ensure assay reproducibility by sourcing the exact fluorinated structure; generic substitutes risk altered physicochemical and biological profiles.

Molecular Formula C22H14FNO3
Molecular Weight 359.356
CAS No. 923251-25-6
Cat. No. B2610114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
CAS923251-25-6
Molecular FormulaC22H14FNO3
Molecular Weight359.356
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C22H14FNO3/c23-18-9-5-4-8-16(18)22(26)24-15-10-11-20-17(12-15)19(25)13-21(27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26)
InChIKeyMAAUPTGPTGUBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923251-25-6): Procurement & Differentiation Guide


2-Fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic fluorinated benzamide–chromen-4-one hybrid that combines a 2-fluorobenzoyl moiety with a 4-oxo-2-phenyl-4H-chromen-6-yl scaffold [1]. It belongs to the class of chromen-4-one (chromone) derivatives, which have been extensively explored for anticancer, anti‑inflammatory, and antioxidant activities [2]. The presence of the ortho‑fluoro substituent on the benzamide ring differentiates it from the non‑fluorinated parent structure (CAS 742073‑56‑9) and from other positional or substituent analogs, imparting distinct physicochemical and potentially pharmacokinetic properties .

Why In-Class Chromen-6-yl Benzamides Cannot Simply Substitute 2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide


Chromen-6-yl benzamides share a conserved 4-oxo-2-phenyl-4H-chromen-6-yl core, but even minor peripheral modifications—such as the introduction of a single fluorine atom—can markedly alter lipophilicity, hydrogen‑bonding capacity, and metabolic susceptibility [1]. The target compound’s ortho‑fluoro substituent raises computed logP by 0.1 units relative to the non‑fluorinated analogue and adds a hydrogen‑bond acceptor site (four vs. three), which can re‑shape target‑binding interactions and modulate off‑target promiscuity [2]. Generic substitution with a non‑fluorinated or differently substituted congener therefore risks altering both the physicochemical profile and the biological readout, making it an unreliable surrogate in SAR campaigns or pharmacological assays [3].

Head‑to‑Head Quantitative Evidence for 2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide vs. Closest Analogs


XLogP3 Lipophilicity: Ortho-Fluoro Substitution Increases Computed LogP by 0.1 Units vs. the Non‑Fluorinated Parent

The target compound's XLogP3 value is 4.9, compared with 4.8 for the non‑fluorinated parent N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CID 18568663), both computed by the same XLogP3 3.0 algorithm in PubChem [1][2]. This +0.1 log unit increase corresponds to a roughly 25% higher predicted octanol‑water partition coefficient, indicating moderately enhanced membrane permeability.

Lipophilicity Drug Design ADME Prediction

Hydrogen‑Bond Acceptor Count: Ortho-Fluoro Adds One Acceptor Site, Modulating Target Engagement

The target compound possesses four hydrogen‑bond acceptor (HBA) atoms (the amide carbonyl, chromenone carbonyl, chromenone ring oxygen, and the ortho‑fluoro substituent), whereas the non‑fluorinated analogue has only three HBAs [1][2]. The C‑F group can engage in weak electrostatic and multipolar interactions with protein backbone amides and side‑chain hydroxyls, providing an additional interaction vector that is absent in the des‑fluoro comparator.

Hydrogen Bonding Molecular Recognition Kinase Selectivity

Metabolic Soft‑Spot Blockade: Fluorine Substitution at the Ortho Position of the Benzamide Ring

Ortho‑fluorine substitution on a benzamide ring can retard cytochrome P450‑mediated hydroxylation by both steric shielding and electronic deactivation of the proximal C‑H bond [1]. While direct microsomal stability data for the target compound are not yet publicly available, class‑level evidence from fluorinated aromatic systems indicates that fluorine substitution at this position typically reduces intrinsic clearance by 2‑ to 5‑fold compared to the unsubstituted phenyl analog [2].

Metabolic Stability CYP450 Fluorine Substitution

Predicted Physicochemical Profile: ACD/Labs Percepta Data for 2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

ACD/Labs Percepta predictions for the target compound yield a density of 1.4 ± 0.1 g/cm³, a boiling point of 469.5 ± 45.0 °C, a vapour pressure of ~0.0 mmHg at 25 °C, an ACD/LogP of 3.59, and a topological polar surface area of 55 Ų . These values contrast with the lower molecular mass (341.4 vs. 359.3 g/mol) and slightly lower lipophilicity of the non‑fluorinated analog [1], providing procurement‑relevant specification differences for inventory management and solubility protocols.

Physicochemical Properties Pre‑formulation Compound Handling

Commercial Purity Specification: 95%+ Baseline with Potential for Chromatographic Upgrading

Vendor listings for the target compound specify a purity of ≥95% (CAS 923251‑25‑6) . While comparative purity data for the non‑fluorinated analog (CAS 742073‑56‑9) are similarly reported at 95%+ , the fluorinated compound's additional functional group increases the synthetic complexity, making the achieved purity level a meaningful quality indicator. Batches with purity above 98% can often be obtained by preparative HPLC, which is recommended for quantitative pharmacology experiments.

Purity Quality Control Batch Consistency

Optimal Research & Industrial Application Scenarios for 2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide


Kinase Selectivity Profiling and SAR Expansion Campaigns

The additional hydrogen‑bond acceptor site provided by the ortho‑fluoro substituent (4 vs. 3 HBAs for the non‑fluorinated parent [1]) makes this compound a valuable tool for probing kinase hinge‑region interactions. In SAR campaigns, it serves as a matched molecular pair with the des‑fluoro analog to deconvolute the contribution of C‑F‑mediated electrostatic contacts to target binding affinity and selectivity [2].

Cellular Permeability and Intracellular Target Engagement Studies

With a computed XLogP3 of 4.9—0.1 log units higher than the non‑fluorinated comparator [1]—the target compound is predicted to exhibit moderately enhanced passive membrane permeability. This makes it particularly suitable for cell‑based assays where efficient intracellular accumulation is required, such as apoptosis induction, cell‑cycle analysis, or mitochondrial target engagement [2].

Metabolic Stability Assessment in Hepatocyte or Microsomal Assays

The ortho‑fluoro group is expected to block CYP450‑mediated oxidation at the adjacent C‑H position, based on established class‑level evidence for fluorinated benzamides [1]. Researchers evaluating structure‑metabolism relationships (SMR) can use this compound alongside its non‑fluorinated congener to quantify the metabolic shielding effect, guiding lead optimization toward longer‑acting chromen‑4‑one derivatives [2].

Physicochemical Method Development and Analytical Reference Standard

The ACD/Labs predicted boiling point (469.5 ± 45.0 °C), density (1.4 ± 0.1 g/cm³), and logP (3.59) [1] provide reference values for HPLC method development, solubility determination, and formulation pre‑screening. The compound can serve as a system suitability standard for chromatographic separation of closely related chromen‑6‑yl benzamide analogs.

Quote Request

Request a Quote for 2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.